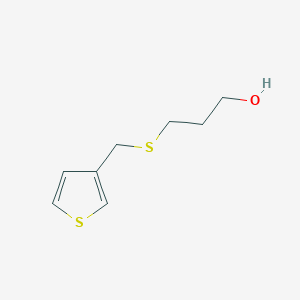![molecular formula C12H22N2OS B7582621 1-[3-(Thian-4-ylamino)pyrrolidin-1-yl]propan-1-one](/img/structure/B7582621.png)
1-[3-(Thian-4-ylamino)pyrrolidin-1-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Thian-4-ylamino)pyrrolidin-1-yl]propan-1-one, also known as 4'-Methyl-α-pyrrolidinohexiophenone (MPHP), is a synthetic cathinone that belongs to the pyrrolidinophenone family. It is a designer drug that has gained popularity in recent years due to its psychoactive properties. MPHP is structurally similar to other cathinones such as α-PVP and α-PHP. The aim of
Mechanism of Action
The mechanism of action of MPHP involves its interaction with the dopamine transporter (DAT) in the brain. MPHP binds to DAT and inhibits the reuptake of dopamine, leading to an increase in dopamine levels in the synaptic cleft. This results in increased stimulation of the dopaminergic system, leading to the psychoactive effects of MPHP.
Biochemical and Physiological Effects
The biochemical and physiological effects of MPHP are similar to other cathinones. MPHP has been shown to increase locomotor activity and hyperthermia in animal models. It also increases heart rate and blood pressure, leading to cardiovascular effects. MPHP has been found to have a high potential for abuse and addiction due to its potent psychoactive properties.
Advantages and Limitations for Lab Experiments
MPHP has several advantages for use in lab experiments. Its synthesis method is relatively simple, and it is readily available for purchase from chemical suppliers. MPHP has potent psychoactive properties, making it a useful tool for investigating the mechanisms of addiction and drug abuse. However, MPHP also has several limitations. Its high potential for abuse and addiction makes it difficult to use in human studies. Additionally, the lack of standardized dosing and administration methods makes it challenging to compare results across different studies.
Future Directions
There are several future directions for research on MPHP. One area of interest is the development of new cathinones with improved safety profiles and reduced potential for abuse. Another area of research is the investigation of the long-term effects of MPHP use on the brain and behavior. Additionally, the development of new animal models for studying the effects of MPHP could lead to a better understanding of its neurobiological mechanisms.
Synthesis Methods
The synthesis of MPHP involves the reaction of 4'-Methylpropiophenone with thian-4-ylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using chromatography techniques. The synthesis method of MPHP is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
MPHP has been used in scientific research to investigate its psychoactive properties. It has been shown to act as a potent dopamine reuptake inhibitor, similar to other cathinones. MPHP has also been found to have stimulant effects on the central nervous system, leading to increased locomotor activity and hyperthermia in animal models. These properties make MPHP a useful tool for studying the neurobiological mechanisms of addiction and drug abuse.
properties
IUPAC Name |
1-[3-(thian-4-ylamino)pyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2OS/c1-2-12(15)14-6-3-11(9-14)13-10-4-7-16-8-5-10/h10-11,13H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKWGKWTLRJPGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(C1)NC2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Hydroxy-2-methyl-3-[(3-pyrrol-1-ylthiophene-2-carbonyl)amino]propanoic acid](/img/structure/B7582540.png)

![3-[(4-Ethylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7582556.png)

![3-[(4-Fluorophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7582571.png)

![[5-(Methoxymethyl)-1,2-oxazol-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7582588.png)
![3-[(3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7582590.png)
![[5-(Methoxymethyl)-1,2-oxazol-3-yl]-piperidin-1-ylmethanone](/img/structure/B7582593.png)
![2-Hydroxy-3-[(3-hydroxypyridine-2-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7582594.png)
![2-Hydroxy-2-methyl-3-[(4-nitrophenyl)sulfonylamino]propanoic acid](/img/structure/B7582602.png)
![2-[Cyclopropylmethyl-(5-ethyl-2-methylpyrazole-3-carbonyl)amino]acetic acid](/img/structure/B7582612.png)
![3-[(2-Chloro-4,5-difluorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7582613.png)
